molecular formula C18H22ClN3O3 B3472177 Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate

Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate

Cat. No.: B3472177
M. Wt: 363.8 g/mol
InChI Key: HIOBZLAZCVYGTN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate is a synthetic quinoline derivative with a multifunctional substitution pattern. Its core structure consists of a quinoline scaffold substituted at position 3 with an ethyl ester group, position 4 with a 2-(morpholin-4-yl)ethylamino moiety, and position 8 with a chlorine atom (Figure 1). The morpholinoethyl side chain introduces both hydrogen-bonding capacity (via the tertiary amine and oxygen atoms) and conformational flexibility, which may influence target binding and pharmacokinetics. This compound is part of a broader class of 4-substituted quinolines, which are studied for diverse biological activities, including antibacterial, anticancer, and receptor-binding applications .

Properties

IUPAC Name

ethyl 8-chloro-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-2-25-18(23)14-12-21-17-13(4-3-5-15(17)19)16(14)20-6-7-22-8-10-24-11-9-22/h3-5,12H,2,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOBZLAZCVYGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Amination: The amino group is introduced by reacting the chloroquinoline intermediate with 2-(morpholin-4-yl)ethylamine under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes, such as DNA gyrase or topoisomerase.

    Disruption of Cellular Membranes: Interacting with and disrupting the integrity of cellular membranes, leading to cell death.

    Interference with Nucleic Acid Synthesis: Binding to nucleic acids and interfering with their synthesis and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate with structurally analogous compounds:

Substituent at Position 4: Morpholinoethylamino vs. Other Groups

  • Morpholinoethylamino Group (Target Compound): The 2-(morpholin-4-yl)ethyl substituent introduces a rigid, polar heterocycle. However, studies on analogous compounds (e.g., WIN-55,212-2 derivatives) reveal that this group may reduce receptor affinity compared to simpler alkyl chains. For example, compound 16 (Ki = 221 nM) showed 14-fold lower cannabinoid receptor affinity than its N-pentyl counterpart 3 (Ki = 16 nM), suggesting steric hindrance or unfavorable electronic interactions .
  • Hydroxyethylamino Group: Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate () replaces the morpholine ring with a hydroxyl group.
  • 4-Oxo Group: In 4-oxo-1,4-dihydroquinoline-3-carboxamides (), the carbonyl oxygen enhances hydrogen-bonding capacity, a hallmark of quinolone antibiotics like ciprofloxacin. This substitution is critical for DNA gyrase inhibition .

Position 8 Substituents: Chlorine vs. Methyl or Trifluoromethyl

  • Chlorine (Target Compound) : The electron-withdrawing Cl atom may enhance π-stacking interactions or stabilize negative charge in enzyme-binding pockets.
  • Methyl Group: Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate () features a methyl group, which increases lipophilicity but may reduce electronic effects .
  • Trifluoromethyl (CF₃): In Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate (), the CF₃ group significantly boosts metabolic stability and membrane penetration due to its strong electronegativity and lipophilicity .

Position 3 Functional Groups: Ester vs. Carboxamide

  • Ethyl Ester (Target Compound) : Esters act as prodrugs, often hydrolyzing in vivo to active carboxylic acids. This group balances lipophilicity and solubility.

Crystallography and Validation

Tools like SHELX () and Mercury () enable precise determination of molecular conformation and hydrogen-bonding networks. For example, the title compound in exhibits planar benzimidazole and quinoline rings, with dihedral angles influencing packing patterns . Such analyses are critical for structure-activity relationship (SAR) studies.

Q & A

Q. Target Identification :

  • SPR/BLI : Screen against kinase libraries to quantify binding kinetics .
  • CRISPR-Cas9 Knockout : Validate target relevance in bacterial/cancer cell lines .

Pathway Analysis : RNA-seq/proteomics to identify downstream biomarkers (e.g., apoptosis proteins) .

  • Data Interpretation : Use pathway enrichment tools (e.g., KEGG) to map affected biological processes .

Q. What challenges arise in translating in vitro activity to in vivo models?

  • Key Issues :
  • Pharmacokinetics : Rapid ester hydrolysis reduces bioavailability.
  • Mitigation : Pro-drug strategies (e.g., replace ethyl ester with pivaloyloxymethyl) .
    • Experimental Design :
  • ADME Profiling : Measure plasma stability and metabolite formation using LC-MS/MS .
  • Dosing Optimization : Adjust for species-specific clearance rates (e.g., murine vs. human liver microsomes) .

Q. How do hydrogen-bonding interactions in crystal packing affect stability?

  • Case Study : Intermolecular N–H⋯N and C–H⋯O bonds in quinoline derivatives.
  • Impact : Stabilize polymorphs with higher melting points (>200°C) .
  • Experimental Validation : Compare DSC thermograms of different polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carboxylate

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